Balanced Dual AURKA/B Inhibition vs. Isoform-Selective Alternatives: Quantitative Isoform Potency Comparison
Aurora kinase inhibitor-9 exhibits a near-equipotent dual inhibition profile against AURKA (IC50 = 0.093 μM) and AURKB (IC50 = 0.090 μM), with an AURKA/AURKB IC50 ratio of approximately 1.03 [1]. This balanced dual inhibition contrasts sharply with clinically characterized Aurora inhibitors: Alisertib (MLN8237) demonstrates >200-fold selectivity for AURKA over AURKB (AURKA IC50 = 1.2 nM; AURKB IC50 = 396.5 nM) ; Barasertib (AZD1152-hQPA) exhibits >3000-fold selectivity for AURKB over AURKA (AURKB IC50 = 0.37 nM; AURKA IC50 = 1.4 μM) [2]; Danusertib (PHA-739358) shows an ~6-fold AURKA preference (AURKA IC50 = 13 nM; AURKB IC50 = 79 nM) ; and ZM447439 displays an ~1.18-fold ratio (AURKA IC50 = 110 nM; AURKB IC50 = 130 nM) .
| Evidence Dimension | AURKA/AURKB selectivity ratio |
|---|---|
| Target Compound Data | AURKA IC50 = 0.093 μM, AURKB IC50 = 0.090 μM |
| Comparator Or Baseline | Alisertib (ratio >200); Barasertib (ratio <0.0003); Danusertib (ratio ~0.16); ZM447439 (ratio ~0.85) |
| Quantified Difference | Aurora kinase inhibitor-9 ratio = 1.03 (balanced dual inhibition); all comparators exhibit isoform-biased selectivity ranging from ~1.18-fold to >3000-fold |
| Conditions | Cell-free enzymatic assays using recombinant human Aurora A and Aurora B kinases; fluorescence-based (ADP-Glo) or radiometric kinase activity assays |
Why This Matters
Procurement of Aurora kinase inhibitor-9 is justified when the experimental objective requires simultaneous, balanced inhibition of both AURKA and AURKB isoforms—a pharmacological profile distinct from all commercially available isoform-selective or pan-biased alternatives.
- [1] Al-Sanea MM, Elkamhawy A, Paik S, Lee KJ, El Kerdawy AM, Syed Nasir Abbas B, et al. Sulfonamide-based 4-anilinoquinoline derivatives as novel dual Aurora kinase (AURKA/B) inhibitors: Synthesis, biological evaluation and in silico insights. Bioorganic & Medicinal Chemistry. 2020;28(13):115528. View Source
- [2] MedChemExpress. Barasertib (AZD1152) Product Technical Datasheet. HY-10126. CAS 722543-31-9. View Source
